Cas no 1506156-14-4 (2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one)

2-Amino-1-(1-benzylpiperidin-3-yl)ethan-1-one is a synthetic organic compound featuring a benzyl-substituted piperidine core with an amino ketone functional group. Its structure combines a rigid piperidine scaffold with a flexible aminoethyl ketone moiety, making it a versatile intermediate in medicinal chemistry and pharmaceutical research. The compound’s benzyl group enhances lipophilicity, potentially improving membrane permeability, while the amino ketone functionality offers reactivity for further derivatization. This makes it valuable for the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents. Its well-defined stereochemistry and purity are critical for consistent performance in synthetic applications.
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one structure
1506156-14-4 structure
Product name:2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one
CAS No:1506156-14-4
MF:C14H20N2O
Molecular Weight:232.321403503418
CID:5819143
PubChem ID:83487343

2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one
    • EN300-1864959
    • 1506156-14-4
    • インチ: 1S/C14H20N2O/c15-9-14(17)13-7-4-8-16(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2
    • InChIKey: JZYPFYZCXCAEQK-UHFFFAOYSA-N
    • SMILES: O=C(CN)C1CN(CC2C=CC=CC=2)CCC1

計算された属性

  • 精确分子量: 232.157563266g/mol
  • 同位素质量: 232.157563266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 249
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.3Ų
  • XLogP3: 1

2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1864959-0.1g
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one
1506156-14-4
0.1g
$904.0 2023-09-18
Enamine
EN300-1864959-5.0g
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one
1506156-14-4
5g
$2981.0 2023-05-26
Enamine
EN300-1864959-10.0g
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one
1506156-14-4
10g
$4421.0 2023-05-26
Enamine
EN300-1864959-0.05g
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one
1506156-14-4
0.05g
$864.0 2023-09-18
Enamine
EN300-1864959-1.0g
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one
1506156-14-4
1g
$1029.0 2023-05-26
Enamine
EN300-1864959-10g
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one
1506156-14-4
10g
$4421.0 2023-09-18
Enamine
EN300-1864959-1g
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one
1506156-14-4
1g
$1029.0 2023-09-18
Enamine
EN300-1864959-0.5g
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one
1506156-14-4
0.5g
$987.0 2023-09-18
Enamine
EN300-1864959-0.25g
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one
1506156-14-4
0.25g
$946.0 2023-09-18
Enamine
EN300-1864959-2.5g
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one
1506156-14-4
2.5g
$2014.0 2023-09-18

2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one 関連文献

2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-oneに関する追加情報

Introduction to 2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one (CAS No. 1506156-14-4)

2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 1506156-14-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amides and piperidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates both amino and carbonyl functional groups, alongside a benzyl-substituted piperidine ring, which collectively contribute to its unique chemical properties and biological relevance.

The synthesis and characterization of 2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one have been subjects of extensive study in academic and industrial research settings. The presence of the piperidine moiety is particularly noteworthy, as piperidine derivatives are widely recognized for their role in drug development. Piperidines serve as key structural motifs in numerous pharmacologically active agents, including antipsychotics, antivirals, and anti-inflammatory drugs. The benzyl group further enhances the molecular complexity, influencing both the pharmacokinetic behavior and the interaction with biological targets.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one and its potential biological targets. These studies suggest that the compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further investigation in the development of novel therapeutic agents. Specifically, the benzylpiperidine scaffold has been implicated in modulating neurotransmitter systems, which could have implications for treating neurological disorders.

The pharmacological profile of 2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one has been explored in various preclinical models. Initial studies indicate that this compound demonstrates favorable solubility characteristics, which is a critical factor for drug bioavailability. Additionally, its stability under physiological conditions suggests potential for formulation into oral or injectable medications. The compound’s ability to cross the blood-brain barrier is also under investigation, as this property is often essential for treating central nervous system disorders.

In the context of drug discovery, 2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one represents an interesting scaffold for medicinal chemists. Its structural features allow for modifications that could enhance its pharmacological activity while minimizing side effects. For instance, derivatization of the benzyl group or the piperidine ring could lead to compounds with improved binding affinity or selectivity towards specific biological targets. Such modifications are integral to optimizing lead compounds into viable drug candidates.

The synthetic route to 2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one involves multi-step organic transformations, typically starting from readily available precursors. The synthesis often requires careful control of reaction conditions to ensure high yield and purity. Advances in green chemistry principles have also influenced the development of more sustainable synthetic methodologies for this class of compounds. These approaches aim to minimize waste generation and reduce environmental impact while maintaining high efficiency in producing 2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one.

From a regulatory perspective, 2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one must comply with Good Manufacturing Practices (GMP) and other quality standards set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). These regulations ensure that pharmaceutical compounds are produced consistently and meet safety and efficacy criteria before being approved for clinical use. The rigorous testing required for such compounds underscores their importance in advancing therapeutic options for patients worldwide.

The role of 2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one in clinical research continues to evolve as new discoveries are made. Collaborative efforts between academic institutions, biotechnology companies, and pharmaceutical industries are essential for translating laboratory findings into tangible medical benefits. Ongoing clinical trials may explore its potential applications in treating various diseases, including those affecting the central nervous system or other metabolic disorders.

Future directions in the study of 2-amino-1-(1-benzylpiperidin-3-yethyl]ethanone may include exploring its role in combination therapies or investigating its mechanisms of action at a molecular level. Understanding how this compound interacts with cellular components could provide insights into developing more effective treatments with fewer adverse effects. Additionally, computational methods may aid in predicting new derivatives with enhanced properties through virtual screening techniques.

In summary, 2-amino - 11 - ( 11 - benz ylpip eridi ne - 3 - yl ) eth an - 11 - one ( CAS No . 1506156 - 14 - 4 ) is a multifaceted compound with significant potential i n pharma ceutical resea rch . Its unique structu re , bio logical act ivitie s , an d synth etic accessibil ity make it a valuable tool fo r de veloping no ve l th erapeut ic ag ents . As resear ch co ntinu es , thi s com pound is likely to play an imp ortant role i n advancing medi cal scie nce an d impro ving patient car e . p >

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD